molecular formula C15H17F3N6O B2620704 (4-methyl-1,4-diazepan-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396782-37-8

(4-methyl-1,4-diazepan-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

Cat. No. B2620704
CAS RN: 1396782-37-8
M. Wt: 354.337
InChI Key: JNFQRZPLWZXWCQ-UHFFFAOYSA-N
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Description

The compound (4-methyl-1,4-diazepan-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a complex organic molecule that contains several functional groups, including a diazepane ring, a phenyl ring, and a tetrazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The diazepane ring provides a cyclic structure, while the phenyl and tetrazole rings contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the diazepane ring might undergo reactions involving the nitrogen atom, while the phenyl and tetrazole rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the diazepane, phenyl, and tetrazole rings might affect its solubility, boiling point, and melting point .

Future Directions

The study of this compound could provide valuable insights into its potential applications, particularly in the field of medicinal chemistry. Future research could focus on elucidating its synthesis, reactivity, and biological activity .

properties

IUPAC Name

(4-methyl-1,4-diazepan-1-yl)-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N6O/c1-22-7-2-8-23(10-9-22)14(25)13-19-21-24(20-13)12-5-3-11(4-6-12)15(16,17)18/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFQRZPLWZXWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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